3,5-dimethyl-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)isoxazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethyl-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)isoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H21N5O4S2 and its molecular weight is 399.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3,5-dimethyl-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)isoxazole-4-sulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and enzyme inhibition contexts. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from 4-methyl-1,2,3-thiadiazole derivatives and isoxazole scaffolds. The synthetic route often includes the formation of hydrazone intermediates followed by sulfonamide coupling reactions. The detailed synthetic pathway can be summarized as follows:
- Formation of Thiadiazole Derivative : The initial step involves the reaction of 4-methyl-1,2,3-thiadiazole with appropriate carbonyl compounds.
- Piperidine Modification : The thiadiazole derivative is then reacted with piperidine derivatives to introduce the piperidinyl moiety.
- Isoxazole Coupling : Finally, the isoxazole ring is introduced through a condensation reaction with sulfonamide functionalities.
Antimicrobial Activity
Research has demonstrated that compounds containing thiadiazole and isoxazole moieties exhibit significant antimicrobial properties. For instance:
- In Vitro Studies : The compound has been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. Studies indicate that it possesses moderate to strong inhibitory effects against these pathogens (MIC values ranging from 8–16 µM) .
Compound | Target Bacteria | MIC (µM) |
---|---|---|
This compound | S. aureus | 8 |
This compound | E. coli | 16 |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit human carbonic anhydrase (hCA) isoforms. The results suggest that while the compound shows weak inhibitory potential against hCA I and II (K_i values around 87.8 µM), it may still serve as a lead molecule for further development .
The biological activity of this compound can be attributed to several mechanisms:
- Disruption of Bacterial Cell Wall Synthesis : By inhibiting key enzymes involved in cell wall synthesis, such as enoyl reductase (InhA), the compound may induce cell lysis in bacteria .
- Carbonic Anhydrase Inhibition : The inhibition of hCA isoforms could affect physiological processes such as pH regulation and fluid balance in microbial cells .
Case Studies
Recent studies have focused on the structure-activity relationship (SAR) of similar sulfonamide derivatives:
特性
IUPAC Name |
3,5-dimethyl-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O4S2/c1-9-13(25-19-17-9)15(21)20-6-4-12(5-7-20)8-16-26(22,23)14-10(2)18-24-11(14)3/h12,16H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RROVEGXLROXBEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNS(=O)(=O)C3=C(ON=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。